molecular formula C19H19BrClN3O3 B10968213 N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10968213
M. Wt: 452.7 g/mol
InChI Key: JKRNFWHCYUUUOF-UHFFFAOYSA-N
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Description

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a furan ring, and a chlorophenoxy group

Properties

Molecular Formula

C19H19BrClN3O3

Molecular Weight

452.7 g/mol

IUPAC Name

N-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H19BrClN3O3/c1-12-18(20)13(2)24(23-12)10-9-22-19(25)17-8-7-14(27-17)11-26-16-6-4-3-5-15(16)21/h3-8H,9-11H2,1-2H3,(H,22,25)

InChI Key

JKRNFWHCYUUUOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromo and methyl groups. The furan ring is then synthesized separately and coupled with the pyrazole derivative. Finally, the chlorophenoxy group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrazole, furan, or chlorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as sodium methoxide (NaOMe) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopyrazole: Shares the pyrazole ring structure but lacks the furan and chlorophenoxy groups.

    2-Chlorophenoxyacetic acid: Contains the chlorophenoxy group but differs in the rest of the structure.

    Furamide derivatives: Compounds with similar furan ring structures but different substituents.

Uniqueness

N-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[(2-CHLOROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a pyrazole ring, a furan ring, and a chlorophenoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

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